(Z)-1-(Allyloxy)hex-3-ene

Catalog No.
S13142066
CAS No.
70220-23-4
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1-(Allyloxy)hex-3-ene

CAS Number

70220-23-4

Product Name

(Z)-1-(Allyloxy)hex-3-ene

IUPAC Name

(Z)-1-prop-2-enoxyhex-3-ene

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-3-5-6-7-9-10-8-4-2/h4-6H,2-3,7-9H2,1H3/b6-5-

InChI Key

URXKWFQRCJODEE-WAYWQWQTSA-N

Canonical SMILES

CCC=CCCOCC=C

Isomeric SMILES

CC/C=C\CCOCC=C

(Z)-1-(Allyloxy)hex-3-ene is an organic compound with the molecular formula C9H16O\text{C}_9\text{H}_{16}\text{O} and a molar mass of approximately 140.22 g/mol. It features a double bond between the third and fourth carbon atoms in the hexane chain, along with an allyloxy group at the first position. The compound is characterized by its unique structural configuration, where the allyloxy group is attached to the terminal carbon of the hexene, allowing for specific reactivity and interactions in various chemical environments .

Due to its olefinic structure and ether functionality:

  • Addition Reactions: The double bond can undergo electrophilic addition reactions, where reagents such as hydrogen halides or hydrogen can add across the double bond.
  • Oxidation: The compound can be oxidized to form corresponding alcohols or carbonyl compounds, depending on the reaction conditions and oxidizing agents used.
  • Substitution Reactions: The allyloxy group can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Several synthetic routes can be employed to produce (Z)-1-(allyloxy)hex-3-ene:

  • Allylation of Hex-3-ene: This method involves the reaction of hex-3-ene with allyl alcohol in the presence of acid catalysts to yield (Z)-1-(allyloxy)hex-3-ene.
  • Cross-Metathesis: Utilizing olefin metathesis techniques, (Z)-1-(allyloxy)hex-3-ene can be synthesized from other olefins, leveraging catalysts such as ruthenium-based complexes for enhanced selectivity and yield .
  • Esterification Reactions: The compound may also be synthesized via esterification processes involving hexenoic acids and allyl alcohol under controlled conditions.

(Z)-1-(Allyloxy)hex-3-ene has potential applications in various fields:

  • Flavoring and Fragrance Industry: Its unique odor profile makes it a candidate for use as a flavoring agent or fragrance component in consumer products.
  • Chemical Intermediates: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
  • Pharmaceuticals: Due to its biological activity, it may find applications in drug development, particularly in creating compounds with antimicrobial properties .

Interaction studies involving (Z)-1-(allyloxy)hex-3-ene focus on its behavior in biological systems and chemical environments. Research suggests that compounds with similar structures can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant for drug delivery systems where enhancing bioavailability is crucial . Additionally, studies on its reactivity with nucleophiles provide insights into potential pathways for functionalization.

Several compounds share structural similarities with (Z)-1-(allyloxy)hex-3-ene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-HexeneLinear alkeneSaturated structure; lacks ether functionality
Allyl alcoholAlcoholContains hydroxyl group; reactive towards nucleophiles
2-HexenalAldehydeContains carbonyl group; different reactivity
3-Hexenyl acetateEsterContains ester functionality; different physical properties

Uniqueness of (Z)-1-(Allyloxy)hex-3-ene

The uniqueness of (Z)-1-(allyloxy)hex-3-ene lies in its combination of an allyloxy group and a double bond within a hexane chain. This configuration not only influences its chemical reactivity but also enhances its potential applications in flavoring and pharmaceutical industries compared to other similar compounds that lack either feature or have different functional groups .

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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